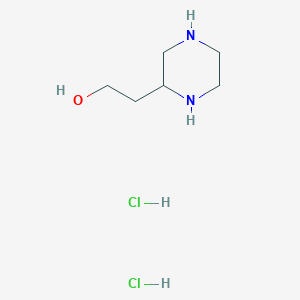
6,6'-Dichloro-3,3'-bipyridine
Descripción general
Descripción
6,6’-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6,6’-Dichloro-3,3’-bipyridine consists of two pyridine rings connected at the 3-position of each ring, with chlorine atoms at the 6-position of each ring . The molecular weight is 225.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6’-Dichloro-3,3’-bipyridine include a boiling point and a partition coefficient n-octanol/water . More specific properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Photophysical Properties
6,6'-Dichloro-3,3'-bipyridine derivatives have been extensively studied for their photophysical properties. Araki et al. (1996) found that amino and chloro substituted bipyridines, including derivatives of this compound, exhibit strong fluorescence in the near-UV region, which is significant for developing fluorescent materials (Araki et al., 1996). Furthermore, Ryan et al. (2000) explored the electronic structure and properties of dichloro-bipyridine ruthenium complexes, revealing their potential in optoelectronic applications (Ryan et al., 2000).
Solar Energy Conversion
The synthesis and application of 6,6'-disubstituted 2,2'-bipyridine ligands, including the dichloro variant, in copper(I) complexes for dye-sensitized solar cells (DSCs) have been described by Constable et al. (2009). This highlights its role in renewable energy technology (Constable et al., 2009).
Catalysis in Chemical Reactions
The use of this compound complexes in catalysis has been explored. For instance, Lau and Chen (1995) investigated the catalytic properties of a ruthenium complex with this compound for the hydrogenation of carbon dioxide to formic acid (Lau & Chen, 1995).
Ligand Chemistry and Coordination Compounds
Dawid et al. (2009) studied the structure and properties of 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its iron(II) and cobalt(II) complexes, which relate to the chemistry of dichloro-3,3'-bipyridine in forming coordination compounds (Dawid et al., 2009).
Liquid Crystalline Properties
Attias et al. (1999) have synthesized and characterized new liquid crystalline conjugated derivatives of 3,3'-bipyridine, which include substitutions similar to this compound. These compounds show potential in nonlinear optical applications and as components for light-emitting diodes (LEDs) (Attias et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAROROTBNXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654747 | |
| Record name | 6,6'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206438-08-6 | |
| Record name | 6,6'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6,6'-Dichloro-3,3'-bipyridine used in the synthesis of more complex molecules?
A1: this compound serves as a versatile building block in the synthesis of polypyridyl ligands, particularly quaterpyridines, which are essential for constructing metallosupramolecular assemblies. The chlorine atoms offer sites for further functionalization. For example, the research highlighted utilizes a double Stille cross-coupling reaction between this compound and 2-trimethylstannyl-5-methylpyridine. This reaction yields 5,5'-dimethyl-2,2';5',5\";2\",2\"\"-quaterpyridine, a key ligand in forming metallosupramolecular structures. []
Q2: What types of metallosupramolecular structures can be formed using ligands derived from this compound?
A2: The quaterpyridines synthesized from this compound can coordinate with various transition metals (e.g., Fe(II), Co(II), Ni(II), Ru(II)) to form diverse metallosupramolecular architectures. These include:
- Tetrahedral cages: These M₄L₆ host-guest complexes, like [Fe₄(II)₆]⁸⁺, are formed by the assembly of four metal ions and six quaterpyridine ligands. []
- Dinuclear helicates: Reacting the quaterpyridine derivative with RuCl₃ yields a dinuclear helicate, [Ru₂(II)₃]⁴⁺, composed of two ruthenium centers bridged by three ligands. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)




![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)

![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)
